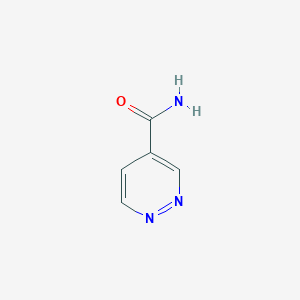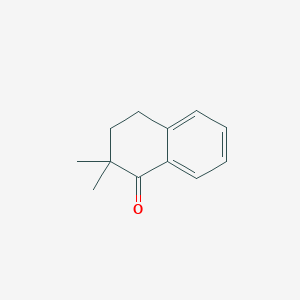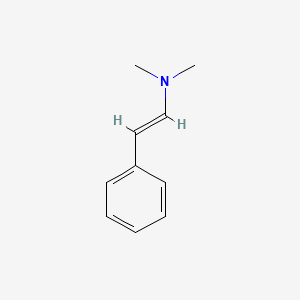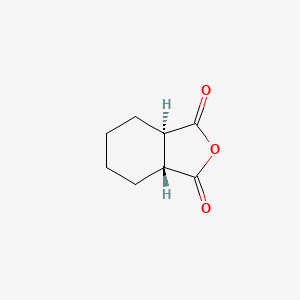![molecular formula C7H4ClN3O2 B1353810 6-氯-3-硝基咪唑并[1,2-a]吡啶 CAS No. 25045-84-5](/img/structure/B1353810.png)
6-氯-3-硝基咪唑并[1,2-a]吡啶
描述
6-Chloro-3-nitroimidazo[1,2-a]pyridine is a synthetic molecule that belongs to the family of imidazopyridine compounds. It is an important chemical intermediate used in the preparation of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has a wide range of applications in both scientific research and industrial chemistry.
科学研究应用
Summary of the Application
“6-Chloro-3-nitroimidazo[1,2-a]pyridine” is being studied as a potential new antikinetoplastid series . Kinetoplastids are a group of flagellated protozoa responsible for neglected tropical diseases (NTDs) in mammals, including leishmaniases (Leishmania spp.) and sleeping sickness (Trypanosoma brucei) .
Methods of Application or Experimental Procedures
The compound was synthesized using conditions previously described by the research lab . The in vitro activity of this compound was evaluated against both the promastigote form of Leishmania donovani, the axenic amastigote form of Leishmania infantum and the trypomastigote blood stream form of Trypanosoma brucei brucei .
Results or Outcomes
The compound showed good activity against the trypomastigote blood stream form of T. b. brucei (EC 50 = 0.38 µM), but it showed poor solubility in both HepG2 (CC 50 > 7.8 µM) and L. infantum axenic amastigotes (EC 50 > 1.6 µM) culture media, associated with a loss of activity against the promastigote form of L. infantum (EC 50 > 15.6 µM) .
2. Structure-Activity Relationship Study
Summary of the Application
“6-Chloro-3-nitroimidazo[1,2-a]pyridine” is being studied as part of an ongoing antikinetoplastid structure–activity relationship study focused on positions 2 and 8 of the 3-nitroimidazo[1,2-a]pyridine scaffold .
Methods of Application or Experimental Procedures
The compound was synthesized using a previously reported synthetic route developed in the research lab . The in vitro cell viability of this compound was assessed on the HepG2 cell line, and its in vitro activity was evaluated against the promastigote form of L. donovani, the axenic amastigote form of L. infantum and the trypomastigote blood stream form of T. b. brucei .
Results or Outcomes
The compound showed low solubility in HepG2 culture medium (CC 50 > 7.8 µM), associated with weak activity against both the promastigote form of L. donovani (EC 50 = 8.8 µM), the axenic amastigote form of L. infantum (EC 50 = 9.7 µM) and the trypomastigote blood stream form of T. b. brucei (EC 50 = 12.8 µM) .
3. Scaffold-Hopping Research
Summary of the Application
As part of ongoing scaffold-hopping work on an antikinetoplastid 3-nitroimidazo[1,2-a]pyridine scaffold, “6-Chloro-3-nitroimidazo[1,2-a]pyridine” was explored as a potential new antikinetoplastid series .
Methods of Application or Experimental Procedures
The compound was synthesized using conditions previously described by the research lab . The in vitro activity of this compound was evaluated against both the promastigote form of Leishmania donovani, the axenic amastigote form of Leishmania infantum and the trypomastigote blood stream form of Trypanosoma brucei brucei .
Results or Outcomes
Despite good activity against the trypomastigote blood stream form of T. b. brucei (EC 50 = 0.38 µM), it showed poor solubility in both HepG2 (CC 50 > 7.8 µM) and L. infantum axenic amastigotes (EC 50 > 1.6 µM) culture media, associated with a loss of activity against the promastigote form of L. infantum (EC 50 > 15.6 µM) .
4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties
Summary of the Application
An antileishmanial structure–activity relationship (SAR) study focused on positions 2 and 8 of the imidazo[1,2-a]pyridine ring was conducted through the synthesis of 22 new derivatives .
Methods of Application or Experimental Procedures
The compound was synthesized using a previously reported synthetic route developed in the research lab . The in vitro cell viability of this compound was assessed on the HepG2 cell line, and its in vitro activity was evaluated against the promastigote form of L. donovani, the axenic amastigote form of L. infantum and the trypomastigote blood stream form of T. b. brucei .
Results or Outcomes
The compound displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC 50 > 100 µM) associated with a good activity against the intracellular amastigote stage of L. infantum (EC 50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .
5. Scaffold-Hopping Research
Summary of the Application
As part of ongoing scaffold-hopping work on an antikinetoplastid 3-nitroimidazo[1,2-a]pyridine scaffold, “6-Chloro-3-nitroimidazo[1,2-a]pyridine” was explored as a potential new antikinetoplastid series .
Methods of Application or Experimental Procedures
The compound was synthesized using conditions previously described by the research lab . The in vitro activity of this compound was evaluated against both the promastigote form of Leishmania donovani, the axenic amastigote form of Leishmania infantum and the trypomastigote blood stream form of Trypanosoma brucei brucei .
Results or Outcomes
Despite good activity against the trypomastigote blood stream form of T. b. brucei (EC 50 = 0.38 µM), it showed poor solubility in both HepG2 (CC 50 > 7.8 µM) and L. infantum axenic amastigotes (EC 50 > 1.6 µM) culture media, associated with a loss of activity against the promastigote form of L. infantum (EC 50 > 15.6 µM) .
6. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties
Summary of the Application
An antileishmanial structure–activity relationship (SAR) study focused on positions 2 and 8 of the imidazo[1,2-a]pyridine ring was conducted through the synthesis of 22 new derivatives .
Methods of Application or Experimental Procedures
The compound was synthesized using a previously reported synthetic route developed in the research lab . The in vitro cell viability of this compound was assessed on the HepG2 cell line, and its in vitro activity was evaluated against the promastigote form of L. donovani, the axenic amastigote form of L. infantum and the trypomastigote blood stream form of T. b. brucei .
Results or Outcomes
The compound displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC 50 > 100 µM) associated with a good activity against the intracellular amastigote stage of L. infantum (EC 50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .
属性
IUPAC Name |
6-chloro-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQURVJZGGESQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497865 | |
| Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
CAS RN |
25045-84-5 | |
| Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25045-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)


![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)




![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)



